ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, also known as Ethyl 3-(3,4-dihydroxyphenyl)propionate, is a compound with the molecular formula C11H14O4 . It contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 2 aromatic hydroxyls .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves dissolving the carboxylic acid in alcohol, adding three drops of H2SO4 95%, and refluxing the mixture for 24 hours . The solvent is then evaporated under reduced pressure, and water is added to the crude mixture. The pH of the aqueous layer is adjusted to 7 by adding drops of a saturated solution of NaHCO3, and brine is added to the mixture. The aqueous layer is extracted three times with ethyl acetate, and the organic layer is dried over Na2SO4. The solvent is then evaporated under reduced pressure to yield the final compound .Molecular Structure Analysis
The molecular structure of ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The InChI Key is MHJZKZOOQLSKTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a molecular weight of 210.230 . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
A study by Vogt et al. (2013) characterized two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques. These forms presented challenges for analytical and physical characterization, highlighting the importance of polymorphism in drug development and manufacturing processes (Vogt et al., 2013).
Corrosion Inhibition
Herrag et al. (2010) investigated the inhibitive action of newly synthesized diamine derivatives against the corrosion of mild steel in hydrochloric solution. Their study illustrates the potential application of such compounds in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Herrag et al., 2010).
Molecular Docking and Biological Potentials
Borik et al. (2021) synthesized a new derivative of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate and investigated its biological potentials including antioxidant, antiulcer, and anti-inflammatory activities. Their study utilized molecular docking to suggest that these compounds could interact with COX-2 similarly to ibuprofen, offering insights into designing more effective and safer anti-inflammatory drugs (Borik et al., 2021).
Polybenzoxazine Materials
Trejo-Machin et al. (2017) explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for the synthesis of polybenzoxazine, a class of thermosetting polymers. This research demonstrates the potential of using bio-based materials to develop new polymers with desirable thermal and mechanical properties for various applications (Trejo-Machin et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFXVIIFKVRCK-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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